
N-(1H-imidazol-2-ylmethyl)-3-iodo-4-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-imidazol-2-ylmethyl)-3-iodo-4-methylaniline, commonly referred to as IMI, is a chemical compound that has garnered significant attention in the field of scientific research in recent years. This compound is primarily used in the development of new drugs and has shown promising results in various studies.
作用机制
The mechanism of action of IMI is still not fully understood. However, it has been suggested that IMI works by inhibiting the activity of various enzymes and proteins. It has also been shown to interact with DNA and RNA, which may contribute to its antiviral and anticancer properties.
Biochemical and Physiological Effects:
IMI has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. IMI has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, IMI has been shown to modulate the activity of various enzymes and proteins, which may contribute to its therapeutic properties.
实验室实验的优点和局限性
One of the major advantages of using IMI in lab experiments is its versatility. It can be used in a wide range of studies, including those related to cancer, infectious diseases, and neurological disorders. IMI is also relatively easy to synthesize and purify, which makes it a cost-effective option for many researchers. However, one of the limitations of using IMI is its potential toxicity. It is important to use appropriate safety measures when handling IMI to avoid any adverse effects.
未来方向
There are several future directions for the use of IMI in scientific research. One potential area of study is the development of new drugs based on the structure of IMI. It is also possible that IMI may be used in the development of new diagnostic tools for various diseases. In addition, further studies are needed to fully understand the mechanism of action of IMI and its potential therapeutic applications.
Conclusion:
In conclusion, IMI is a chemical compound that has shown promising results in various scientific studies. It has potential therapeutic applications in the treatment of cancer, infectious diseases, and neurological disorders. IMI is a versatile compound that can be used in a wide range of studies, and its synthesis is relatively easy and cost-effective. While there are some limitations to using IMI in lab experiments, it is an important tool for many researchers. There are several future directions for the use of IMI in scientific research, and further studies are needed to fully understand its potential applications.
合成方法
The synthesis of IMI involves the reaction of 3-iodo-4-methylaniline with imidazole in the presence of a base. The reaction yields IMI, which can be further purified by recrystallization. This method has been extensively studied and optimized to produce high yields of pure IMI.
科学研究应用
IMI has been widely used in scientific research for its potential therapeutic applications. It has been found to have significant antifungal, antibacterial, and antiviral properties. IMI has also shown potential in the treatment of cancer and various neurological disorders. In addition, IMI has been used as a tool in the study of protein-protein interactions and has been shown to modulate the activity of various enzymes.
属性
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-3-iodo-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12IN3/c1-8-2-3-9(6-10(8)12)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXLZFPQBDKBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=NC=CN2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-imidazol-2-ylmethyl)-3-iodo-4-methylaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid](/img/structure/B7588309.png)
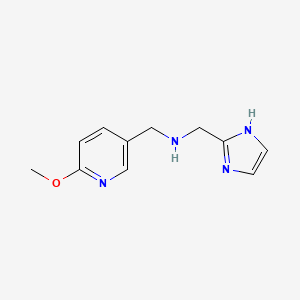
![2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588336.png)
![ethyl 4-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}piperidine-1-carboxylate](/img/structure/B7588341.png)
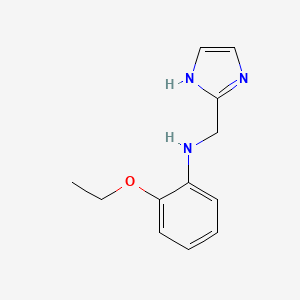
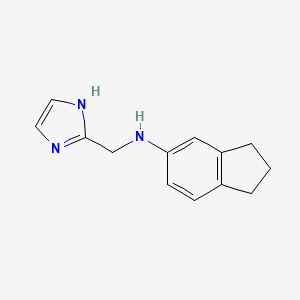

![(3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone](/img/structure/B7588361.png)

![N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7588369.png)
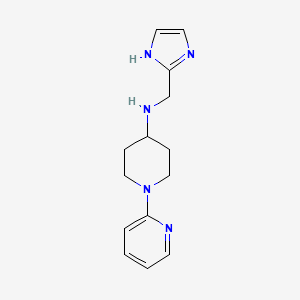

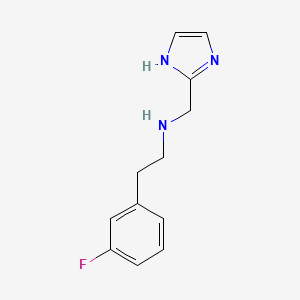
![2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid](/img/structure/B7588398.png)